molecular formula C32H31ClN2O4 B12463355 N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide

N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide

Cat. No.: B12463355
M. Wt: 543.0 g/mol
InChI Key: TXDIKYLOFIJYMR-UHFFFAOYSA-N
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Description

N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDE is a complex organic compound with a unique structure that includes tert-butyl, chlorophenyl, and methoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-tert-butylbenzamide and 4-chlorophenylmethanol, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides and phenylmethoxy derivatives, such as:

  • N-(4-tert-butylbenzamido)phenylmethanol
  • 4-chlorophenylmethoxybenzamide
  • 3-methoxybenzamide

Uniqueness

N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H31ClN2O4

Molecular Weight

543.0 g/mol

IUPAC Name

N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide

InChI

InChI=1S/C32H31ClN2O4/c1-32(2,3)24-10-7-22(8-11-24)30(36)34-26-14-16-27(17-15-26)35-31(37)23-9-18-28(29(19-23)38-4)39-20-21-5-12-25(33)13-6-21/h5-19H,20H2,1-4H3,(H,34,36)(H,35,37)

InChI Key

TXDIKYLOFIJYMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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